1H and 13C NMR spectral data for 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
1H and 13C NMR spectral data for 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
Comprehensive NMR Spectral Analysis of 2-Chloro- N -(prop-2-yn-1-yl)pyridine-3-carboxamide: A Technical Guide for Structural Elucidation
Executive Summary
The compound 2-chloro- N -(prop-2-yn-1-yl)pyridine-3-carboxamide represents a highly versatile building block in modern medicinal chemistry. Featuring both a reactive 2-chloropyridine core and a terminal alkyne (propargyl) moiety, this scaffold is frequently utilized in the synthesis of pyrrolo-pyridine derivatives for oncology[1], fungicidal agrochemicals[2], and as a precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[3].
For researchers and drug development professionals, the unambiguous structural elucidation of this intermediate is a critical quality control step. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, detailing the quantum mechanical causality behind the observed chemical shifts, coupling constants ( J ), and 2D correlation strategies required for definitive structural validation.
Experimental Methodology: Synthesis & High-Fidelity NMR Preparation
To ensure the spectral data represents a self-validating system, the experimental workflow must strictly control for impurities, solvent effects, and magnetic field inhomogeneities. The target compound is typically synthesized via the amidation of 2-chloronicotinoyl chloride with propargylamine in the presence of a non-nucleophilic base (e.g., triethylamine)[1],[4].
Protocol: NMR Sample Preparation and Acquisition
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Purity Verification: Prior to NMR analysis, verify that the synthesized compound is ≥ 98% pure via LC-MS or HPLC to prevent impurity signals from overlapping with the fine splitting patterns of the propargyl group.
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Solvent & Standard Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). CDCl 3 is selected for its excellent solubilizing properties for moderately polar amides. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).
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Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both 1 H and 13 C frequencies. Perform rigorous gradient shimming (Z1–Z5) until the line width at half height (FWHM) of the TMS signal is <1.0 Hz. This is critical for resolving the 4J long-range couplings of the alkyne.
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Acquisition Parameters:
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1 H NMR: Spectral width of 12 ppm, relaxation delay ( D1 ) of 2.0 seconds, and 16–32 scans. Apply an exponential window function with a line broadening (LB) of 0.3 Hz during processing.
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13 C NMR: Utilize WALTZ-16 proton decoupling. Set D1 to 2.5 seconds to account for the longer T1 relaxation times of the quaternary carbons (C-2, C-3, C=O), and acquire 512–1024 scans.
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1 H NMR Spectral Analysis & Mechanistic Causality
The 1 H NMR spectrum of 2-chloro- N -(prop-2-yn-1-yl)pyridine-3-carboxamide is characterized by two distinct regions: the aromatic AMX spin system of the pyridine core and the aliphatic/alkyne signals of the propargyl amide.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 8.48 | Doublet of doublets (dd) | J = 4.8, 2.0 | 1H | Pyridine H-6 |
| 8.16 | Doublet of doublets (dd) | J = 7.6, 2.0 | 1H | Pyridine H-4 |
| 7.36 | Doublet of doublets (dd) | J = 7.6, 4.8 | 1H | Pyridine H-5 |
| 6.65 | Broad singlet (br s) | - | 1H | Amide N-H |
| 4.28 | Doublet of doublets (dd) | J = 5.2, 2.6 | 2H | Propargyl -CH 2 - |
| 2.31 | Triplet (t) | J = 2.6 | 1H | Alkyne ≡ CH |
The Causality of Chemical Shifts and Splitting
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The Pyridine AMX System: The pyridine protons exhibit a classic AMX pattern[2]. The H-6 proton ( δ 8.48) is the most heavily deshielded due to the strong electron-withdrawing inductive effect (-I) of the adjacent electronegative nitrogen atom. The H-4 proton ( δ 8.16) is deshielded by the anisotropic cone of the ortho-carboxamide carbonyl group. The H-5 proton ( δ 7.36) is the most shielded, lacking direct ortho-deshielding from heteroatoms. The coupling constants reflect their geometric relationships: J4,5 (ortho) ≈ 7.6 Hz, J5,6 (ortho) ≈ 4.8 Hz, and J4,6 (meta) ≈ 2.0 Hz.
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The Amide Proton: The N-H signal ( δ 6.65) appears as a broad singlet. This broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus (Spin I=1 ), which partially decouples the proton, obscuring the expected triplet splitting from the adjacent methylene group.
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The Propargyl Group: The methylene protons (-CH 2 -) at δ 4.28 are deshielded by both the amide nitrogen and the alkyne. They present as a doublet of doublets due to vicinal coupling with the N-H ( J≈ 5.2 Hz, if not fully broadened) and long-range coupling with the alkyne proton. The terminal alkyne proton ( δ 2.31) appears unusually upfield for a proton attached to an electronegative sp-hybridized carbon. This is caused by the diamagnetic anisotropy of the cylindrical π -electron cloud of the C ≡ C triple bond, which creates an induced magnetic field that actively shields the proton lying along the bond axis. The 4J long-range coupling ( J = 2.6 Hz) between the CH 2 and ≡ CH is transmitted efficiently through the π -system.
13 C NMR Spectral Analysis & Electronic Environment
The 13 C NMR spectrum provides a direct map of the carbon framework, heavily influenced by hybridization and electronegative substituents.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Causality / Electronic Environment |
| 164.2 | Quaternary (C=O) | Amide Carbonyl | Strongly deshielded by the highly electronegative oxygen (-I, -R effects). |
| 151.2 | Tertiary (CH) | Pyridine C-6 | Deshielded by the directly adjacent pyridine nitrogen. |
| 147.8 | Quaternary (C-Cl) | Pyridine C-2 | Deshielded by the attached chlorine atom and adjacent nitrogen[4]. |
| 139.6 | Tertiary (CH) | Pyridine C-4 | Para to the pyridine nitrogen; resonance deshielded. |
| 131.5 | Quaternary (C) | Pyridine C-3 | Attachment point of the electron-withdrawing carboxamide group. |
| 122.8 | Tertiary (CH) | Pyridine C-5 | Meta to the nitrogen; the most electron-rich carbon in the ring. |
| 78.9 | Quaternary (C) | Alkyne -C ≡ | Internal sp-hybridized carbon; shifted downfield relative to the terminal carbon due to proximity to the amide. |
| 72.1 | Tertiary (CH) | Alkyne ≡ CH | Terminal sp-hybridized carbon; shielded by diamagnetic anisotropy. |
| 30.2 | Secondary (CH 2 ) | Propargyl -CH 2 - | Aliphatic carbon; deshielded by the adjacent amide nitrogen. |
2D NMR Strategies for Unambiguous Elucidation
While 1D NMR provides a strong foundational hypothesis, 2D NMR techniques are mandatory for a self-validating structural assignment, particularly to confirm the regiochemistry of the substituents on the pyridine ring and the integrity of the amide linkage.
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COSY (Correlation Spectroscopy): Maps the 3J vicinal couplings of the pyridine ring, definitively linking H-4 to H-5, and H-5 to H-6. It also clearly visualizes the 4J cross-peak between the propargyl -CH 2
- ( δ 4.28) and the terminal alkyne ≡ CH ( δ 2.31).
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates the carbon types by correlating protons to their directly attached carbons ( 1JCH ). This immediately distinguishes the alkyne ≡ CH carbon ( δ 72.1) from the propargyl -CH 2
- carbon ( δ 30.2).
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HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule.
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The propargyl -CH 2
- protons ( δ 4.28) will show a strong 3JCH correlation to the amide carbonyl carbon ( δ 164.2), proving the amide bond is intact.
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The pyridine H-4 ( δ 8.16) will also show a 3JCH correlation to the amide carbonyl ( δ 164.2), definitively placing the carboxamide group at the C-3 position of the pyridine ring.
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Workflow for the 2D NMR structural elucidation of the target carboxamide.
Conclusion
The structural elucidation of 2-chloro- N -(prop-2-yn-1-yl)pyridine-3-carboxamide relies on a deep understanding of NMR causality. By analyzing the diamagnetic anisotropy of the alkyne, the inductive effects of the 2-chloropyridine core, and employing rigorous 2D HMBC correlations, researchers can confidently validate the structure of this critical synthetic intermediate prior to downstream applications in drug discovery or materials science.
References
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PYRROLO-PYRIDINE DERIVATIVES FOR THE TREATMENT OF CANCER DISEASES - Patent 1971604. European Patent Office (epo.org). Available at:[Link]
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Stefano Marcaccini: a pioneer in isocyanide chemistry. National Institutes of Health (nih.gov) / PMC. Available at:[Link]
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Novel 2-Chloro-8-arylthiomethyldipyridodiazepinone Derivatives with Activity against HIV-1 Reverse Transcriptase. Sciforum (sciforum.net). Available at: [Link]
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Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (acs.org). Available at:[Link]
